rac trans-Hydroxy Glimepiride-d5

Overview

Description

“rac trans-Hydroxy Glimepiride-d5” is an active metabolite of Glimepiride . It has a molecular weight of 511.65 and a molecular formula of C24H29D5N4O6S .

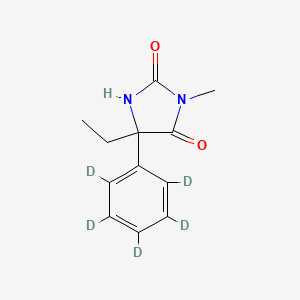

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C24H29D5N4O6S . It’s a complex structure with multiple functional groups, including a pyrrole ring, a sulfonyl group, and a carbamoyl group .Physical And Chemical Properties Analysis

“this compound” is a solid substance that is soluble in MeOH and DMSO . It should be stored at -20° C and has a melting point of 199-201° C .Scientific Research Applications

1. Transdermal Delivery Systems

Research has explored the development of transdermal patches for glimepiride to prolong drug release time and reduce frequency of administration. These patches were prepared using various polymers and evaluated for their physical properties and drug release profiles, with some formulations showing favorable results (Kumari, 2020).

2. Pharmacokinetics and Pharmacodynamics

Studies have investigated the effects of genetic polymorphisms on the efficacy and pharmacokinetics of glimepiride. For instance, the metabolic processing of glimepiride by cytochrome P450 2C9 (CYP2C9) and its different genetic variants has been a subject of research, revealing significant implications on drug efficacy and patient response (Suzuki et al., 2006).

3. Optimization of Nanoemulsifying Systems

The optimization of self-nanoemulsifying delivery systems (SNEDs) for glimepiride has been studied to enhance its hypoglycemic efficacy in transdermal applications. These studies have shown improved skin permeability and pharmacokinetic parameters, suggesting potential advantages over oral dosage forms (Ahmed et al., 2014).

4. Analysis of Metabolites and Degradation

Research has focused on the pharmacokinetics and pharmacodynamics of glimepiride's hydroxy-metabolite. This includes studies on how it is metabolized in the body, its hypoglycemic effects, and the formation of various degradation products under different conditions, which is crucial for understanding drug stability and efficacy (Badian et al., 1996).

5. Enhanced Solubility and Bioavailability

Efforts have been made to improve the solubility and bioavailability of glimepiride through various techniques. This includes the formulation of cyclodextrin-polymer systems and studies on the complexation with different agents, aiming to enhance its therapeutic efficacy and patient compliance (Ammar et al., 2006).

Mechanism of Action

While the exact mechanism of action for “rac trans-Hydroxy Glimepiride-d5” is not specified, it’s known that Glimepiride, the parent compound, works by stimulating the secretion of insulin granules from pancreatic islet beta cells by blocking ATP-sensitive potassium channels (K ATP channels) and causing depolarization of the beta cells .

properties

IUPAC Name |

N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31)/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNQMQLWOOVHKI-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

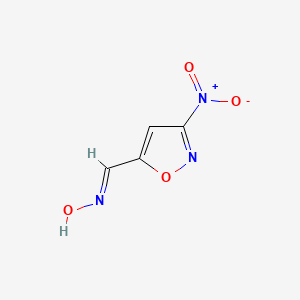

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2h-Fluoreno[2,3-d]thiazole](/img/structure/B563170.png)

![3beta-[(alpha-D-Glucopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide](/img/structure/B563182.png)